molecular formula C8H6BrClO2 B2386418 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole CAS No. 1782327-60-9

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole

Cat. No.: B2386418
CAS No.: 1782327-60-9
M. Wt: 249.49
InChI Key: XSQWRCHEVXOYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole typically involves the bromination and chlorination of 6-methyl-1,3-benzodioxole. One common method is the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by chlorination under controlled conditions . The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated benzodioxoles and other reduced forms.

Scientific Research Applications

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile intermediate for various synthetic applications and research studies.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5-8(12-3-11-5)7(10)6(4)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQWRCHEVXOYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Br)Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.